[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride [(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18052144
InChI: InChI=1S/C8H15N3.ClH/c1-4-8-7(5-9-2)6-11(3)10-8;/h6,9H,4-5H2,1-3H3;1H
SMILES:
Molecular Formula: C8H16ClN3
Molecular Weight: 189.68 g/mol

[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

CAS No.:

Cat. No.: VC18052144

Molecular Formula: C8H16ClN3

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride -

Specification

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
IUPAC Name 1-(3-ethyl-1-methylpyrazol-4-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H15N3.ClH/c1-4-8-7(5-9-2)6-11(3)10-8;/h6,9H,4-5H2,1-3H3;1H
Standard InChI Key JQPMGXNTCLIOBD-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C=C1CNC)C.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is C₈H₁₆ClN₃, with a molecular weight of 189.68 g/mol. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 3-position with an ethyl group (-C₂H₅), at the 1-position with a methyl group (-CH₃), and at the 4-position with a methylamine moiety (-CH₂-NH-CH₃). The hydrochloride counterion stabilizes the amine group via protonation.

Stereochemical and Electronic Properties

The compound’s SMILES notation (CCC1=NN(C=C1CNC)C.Cl) and InChIKey (JQPMGXNTCLIOBD-UHFFFAOYSA-N) provide insights into its connectivity and stereochemistry . The pyrazole ring exhibits π-electron delocalization, while the ethyl and methyl groups introduce steric bulk, influencing reactivity and intermolecular interactions. Computational studies predict a collision cross-section (CCS) of 124.9 Ų for the [M+H]+ adduct, reflecting its three-dimensional conformation .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆ClN₃
Molecular Weight189.68 g/mol
SMILESCCC1=NN(C=C1CNC)C.Cl
InChIKeyJQPMGXNTCLIOBD-UHFFFAOYSA-N
Predicted CCS ([M+H]+)124.9 Ų

Synthesis and Chemical Reactivity

Optimization and Yield

Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst use (e.g., nano-ZnO) critically influence regioselectivity and yield . For instance, Gosselin et al. demonstrated that aprotic solvents like DMF enhance regioselectivity (>98%) in pyrazole syntheses .

Physicochemical Properties

Solubility and Stability

The compound is a white crystalline solid soluble in polar solvents (water, ethanol) but less so in nonpolar solvents . Its hydrochloride salt form improves aqueous solubility, facilitating biological testing. Stability studies indicate sensitivity to strong acids and oxidizers, necessitating storage under inert conditions.

Table 2: Physicochemical Profile

PropertyValueSource
AppearanceWhite crystalline solid
Solubility (Water)>50 mg/mL
pKa (Amine)~9.0
StabilityStable at RT; sensitive to acids

Biological Activities and Mechanisms

Mechanistic Insights

The methylamine side chain may facilitate hydrogen bonding with enzymatic active sites, while the pyrazole ring engages in π-π stacking with aromatic residues in target proteins . Molecular docking studies predict affinity for kinases and G-protein-coupled receptors, though experimental validation is pending .

Applications and Future Directions

Industrial and Research Uses

  • Pharmaceuticals: Lead compound for anti-inflammatory or antimicrobial agents .

  • Agrochemicals: Potential insecticide or herbicide due to nitrogen-rich structure .

  • Chemical Synthesis: Building block for complex heterocycles via cross-coupling reactions .

Knowledge Gaps and Opportunities

  • In Vivo Toxicology: Absence of mammalian toxicity profiles limits therapeutic development.

  • Structure-Activity Relationships: Systematic modification of substituents could optimize bioactivity .

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